2-(3,5-Dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)thiazinane 1,1-dioxide
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Overview
Description
2-(3,5-Dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)thiazinane 1,1-dioxide is a complex organic compound that features a thiazinane ring fused with a sulfonyl group and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)thiazinane 1,1-dioxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a sulfonyl chloride intermediate, which is then reacted with a pyrrolidine derivative to form the desired thiazinane ring structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.
Scientific Research Applications
2-(3,5-Dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)thiazinane 1,1-dioxide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-(3,5-Dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)thiazinane 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)thiazolidine 1,1-dioxide
- 2-(3,5-Dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)piperidine 1,1-dioxide
Uniqueness
Compared to similar compounds, 2-(3,5-Dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)thiazinane 1,1-dioxide is unique due to its specific ring structure and the presence of both sulfonyl and pyrrolidine groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-13-11-15(18-9-5-6-10-23(18,19)20)12-14(2)16(13)24(21,22)17-7-3-4-8-17/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATUOQCWHGKVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCC2)C)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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